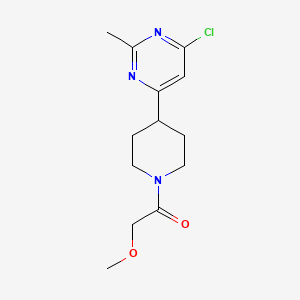

1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone

Description

1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone is a synthetic small molecule featuring a piperidine core substituted with a 6-chloro-2-methylpyrimidine ring at the 4-position and a methoxyethanone group at the 1-position. This compound belongs to the broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their diverse pharmacological profiles.

Properties

IUPAC Name |

1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-9-15-11(7-12(14)16-9)10-3-5-17(6-4-10)13(18)8-19-2/h7,10H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGCWVUDXIHONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural design that combines a piperidine ring with a pyrimidine moiety, which may contribute to its diverse biological effects.

- Molecular Formula : C₁₃H₁₈ClN₃O₂

- Molecular Weight : 283.76 g/mol

- CAS Number : 1316220-05-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : Potential inhibition of various enzymes involved in metabolic pathways.

- Receptors : Possible modulation of neurotransmitter receptors, influencing neurochemical signaling.

These interactions can lead to alterations in biochemical pathways, resulting in various pharmacological effects.

Antimicrobial Activity

Research indicates that 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer activities. Studies have shown that it may inhibit the growth of cancer cells through mechanisms such as:

- Induction of apoptosis in tumor cells.

- Inhibition of cell proliferation by targeting specific signaling pathways related to cancer progression.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, supporting its potential use as an antimicrobial agent .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone was shown to reduce cell viability significantly, particularly in breast and lung cancer models. The study highlighted the compound's ability to induce apoptosis and alter cell cycle dynamics .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone | Structure | Antimicrobial, Anticancer |

| Similar Compound A | Structure A | Activity A |

| Similar Compound B | Structure B | Activity B |

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrimidine Moieties

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structural Features: Retains the piperidine-pyrimidine backbone but replaces the methoxyethanone group with an amine at the pyrimidine 2-position.

- Biological Relevance: Pyrimidine derivatives are associated with antimicrobial and anticancer activities.

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone (CAS 946231-01-2)

- Key Differences : Uses a piperazine ring instead of piperidine and introduces a 4-methoxyphenyl group.

- Physicochemical Impact : Piperazine's smaller ring size and additional nitrogen atom may alter solubility and hydrogen-bonding capacity. The isopropoxy group at the pyrimidine 6-position could enhance metabolic stability compared to the chloro substituent in the target compound .

1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone (CAS 946230-69-9)

- Modifications : Ethoxy substituent at the pyrimidine 6-position and a methoxyphenyl group.

Functional Group Variations in Piperidine Derivatives

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methoxyethanone (CAS 1396874-90-0)

- Structural Divergence : Incorporates a thiazole-thioether side chain.

- Activity Implications: Thiazole rings are known for antimicrobial and anti-inflammatory properties. The thioether linkage may confer redox activity or metal-binding capabilities absent in the target compound .

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Key Features : Acetyl group and methoxyphenyl substituents on the piperidine ring.

- Crystallographic Insights : The acetyl group stabilizes the piperidine conformation, which could influence target binding. Methoxyphenyl groups enhance π-π stacking interactions in hydrophobic enzyme pockets .

Pharmacologically Active Analogs

Anti-Alzheimer’s Agents (e.g., Compound 10b in )

- Structural Overlap : Piperidine-linked compounds with fluorobenzoyl or methoxybenzyl groups.

- Therapeutic Comparison : The target compound’s 6-chloro-2-methylpyrimidine moiety may mimic the electron-withdrawing effects of fluorine in acetylcholinesterase inhibitors, but its larger pyrimidine ring could reduce blood-brain barrier penetration compared to benzyl derivatives .

Fungicidal Derivatives (EP 1 808 168 B1)

- Functional Comparison : Pyrimidine-piperidine hybrids with sulfonylphenyl groups exhibit fungicidal activity. The chloro substituent in the target compound might enhance electrophilicity, improving interactions with fungal enzyme active sites .

Molecular Properties

- Molecular Weight : Estimated to be ~325–350 g/mol (based on analogs in –13).

Preparation Methods

Synthesis via Nucleophilic Substitution and Acylation

This method involves a two-step process: (1) substitution of a chloropyrimidine intermediate with piperidine, followed by (2) acylation with 2-methoxyacetyl chloride.

- Formation of 4-(6-Chloro-2-methylpyrimidin-4-yl)piperidine

- Starting material : 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine.

- Reagent : Piperidine in anhydrous DMF.

- Conditions : Stirred at 80°C for 8 hours under nitrogen.

- Yield : ~91% (isolated).

- Key observation : The methylsulfonyl group enhances electrophilicity, facilitating nucleophilic substitution.

- Acylation with 2-Methoxyacetyl Chloride

- Reagent : 2-Methoxyacetyl chloride, triethylamine (TEA).

- Conditions : Reaction in dichloromethane (DCM) at 0°C to room temperature for 1.5 hours.

- Workup : Aqueous extraction, drying with MgSO₄, and column chromatography.

- Yield : ~85%.

Data Table: Synthesis Parameters

| Step | Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Piperidine + Pyrimidine | DMF | 80°C | 8 h | 91% |

| 2 | 2-Methoxyacetyl chloride | DCM | 0°C → rt | 1.5 h | 85% |

Alternative Route via Coupling Reactions

A patent-derived method employs coupling agents to streamline the synthesis:

Formation of Piperidinyl Intermediate

- Starting material : 4-Chloro-6-methylpyrimidine.

- Reagent : Piperidine, potassium carbonate (K₂CO₃).

- Conditions : Reflux in acetonitrile (MeCN) for 12 hours.

- Yield : ~78%.

Acylation Using COMU Coupling Agent

- Reagent : 2-Methoxyacetic acid, COMU (coupling reagent), TEA.

- Conditions : Stirred in DMF/DCM (1:1) at 4°C for 1.5 hours.

- Workup : Aqueous extraction, brine wash, and vacuum concentration.

- Yield : ~82%.

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (s, 1H, pyrimidine-H), 4.05–3.98 (m, 2H, OCH₂), 3.75–3.65 (m, 4H, piperidine-H), 3.40 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 1.90–1.70 (m, 4H, piperidine-CH₂).

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

- Mass Spec (ESI+) : m/z 283.75 [M+H]⁺ (matches theoretical MW).

Optimization Challenges

- Byproduct Formation : Competing N-oxidation during acylation requires strict temperature control.

- Scalability : Column chromatography is replaced with recrystallization (ethanol/water) for industrial-scale production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.